Aletamine

Description

Historical Context of Aletamine Discovery and Initial Academic Inquiry

This compound was synthesized in the 1960s and early 1970s by a team of researchers including Kenji Tsukada, working at Shinshu University and Dow Chemical Company. wikipedia.org Following its synthesis, this compound was briefly investigated for its potential as an antidepressant in the early 1970s. wikipedia.org Initial academic inquiries suggested that its activity profile bore a notable resemblance to established tricyclic antidepressants such as imipramine (B1671792) and amitriptyline. wikipedia.org A pharmacologic evaluation of this compound (alpha-allylphenethylamine hydrochloride) as an antidepressant was published in Toxicology and Applied Pharmacology in March 1972. wikipedia.org

Taxonomic Classification within Phenethylamine (B48288) Chemistry

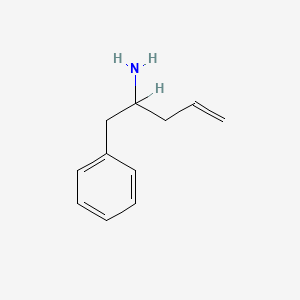

This compound, chemically identified as α-allyl-phenethylamine, belongs to the phenethylamine family of chemical compounds. wikipedia.orgwikipedia.org Its molecular structure is characterized by a phenethylamine backbone, to which an allyl group is attached at the alpha carbon. wikipedia.org The compound typically exists as a hydrochloride salt, which enhances its solubility in water. wikipedia.org

The chemical and physical properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅N | wikipedia.orgmims.comguidetopharmacology.orgcenmed.com |

| Molar Mass | 161.248 g·mol⁻¹ or 161.2435 g/mol | wikipedia.orgguidetopharmacology.orgcenmed.com |

| IUPAC Name | 1-phenylpent-4-en-2-amine | wikipedia.orgguidetopharmacology.org |

| CAS Number | 4255-23-6 | wikipedia.orgmims.comguidetopharmacology.orgcenmed.com |

| PubChem CID | 20254 | wikipedia.orgmims.comguidetopharmacology.org |

Overview of this compound's Research Trajectory and Significance

The primary focus of this compound's early research trajectory was its potential as an antidepressant, with its activity profile being compared to that of tricyclic antidepressants like imipramine and amitriptyline. wikipedia.org Beyond its antidepressant investigation, this compound has also been noted for its neuroprotective properties. wikipedia.org Mechanistically, this compound is described as acting as a weak dopamine (B1211576) antagonist and a high-affinity κ-opioid receptor agonist. wikipedia.org

Despite these initial findings, this compound has largely been superseded by newer compounds within its class and is now only infrequently encountered in scientific literature. wikipedia.org While some reports suggest it possesses stimulant properties, the specific pharmacological effects of this compound are not extensively documented in current literature. wikipedia.org Further research is indicated to fully elucidate its biological activity and explore any potential therapeutic applications. wikipedia.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylpent-4-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-6-11(12)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKXQJYCZMWOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4255-24-7 (hydrochloride) | |

| Record name | Alfetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60863350 | |

| Record name | 1-Benzyl-3-buten-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4255-23-6 | |

| Record name | α-2-Propen-1-ylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4255-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004255236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-3-buten-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALFETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3V87119BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Architecture and Chirality of Aletamine

Elucidation of the Aletamine Phenethylamine (B48288) Core Structure

This compound, chemically identified as α-allylphenethylamine, is a derivative of phenethylamine. The foundational structure of phenethylamine consists of a phenyl ring connected to an amino group by a two-carbon ethyl chain. This core structure is the backbone for a wide array of substituted phenethylamines, a class of organic compounds formed by replacing one or more hydrogen atoms in the phenethylamine structure with other substituents.

In the case of this compound, the defining feature is the presence of an allyl group (–CH₂–CH=CH₂) attached to the alpha-carbon (α-carbon) of the ethyl side chain. The alpha-carbon is the carbon atom of the ethyl chain that is directly bonded to the amino group. This substitution gives this compound its unique chemical identity and influences its physical and chemical properties.

The molecular formula of this compound is C₁₁H₁₅N, and its molecular weight is approximately 161.24 g/mol . The systematic IUPAC name for this compound is 1-phenyl-1-penten-2-amine, which precisely describes the arrangement of its constituent atoms.

| Identifier | Information |

|---|---|

| Common Name | This compound |

| Systematic Name | α-Allylphenethylamine |

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| Core Structure | Phenethylamine |

Stereochemical Characterization: Enantiomeric Forms of this compound

The presence of a chiral center in the this compound molecule gives rise to the phenomenon of stereoisomerism. A chiral center is typically a carbon atom that is bonded to four different substituent groups. In this compound, the alpha-carbon is a chiral center as it is attached to:

A hydrogen atom

An amino group (-NH₂)

A phenyl group (-C₆H₅)

An allyl group (-CH₂CH=CH₂)

Due to this chirality, this compound can exist as two distinct stereoisomers that are non-superimposable mirror images of each other. These stereoisomers are known as enantiomers. The two enantiomeric forms of this compound are designated as (R)-Aletamine and (S)-Aletamine, based on the spatial arrangement of the substituents around the chiral center, according to the Cahn-Ingold-Prelog priority rules.

While the existence of these two enantiomers is a fundamental principle of stereochemistry, detailed experimental characterization and isolation of the individual (R) and (S) enantiomers of this compound are not extensively documented in publicly available scientific literature. The process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers is known as chiral resolution. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Influence of Stereochemistry on this compound's Molecular Recognition and Biological Interactions

The three-dimensional shape of a molecule is a critical determinant of its ability to interact with biological targets such as receptors and enzymes. Since enantiomers have different spatial arrangements, they can exhibit distinct pharmacological and toxicological profiles. This principle of stereoselectivity is a cornerstone of modern pharmacology.

For many chiral compounds, one enantiomer is significantly more potent or has a different biological effect than the other. This is because biological macromolecules, being chiral themselves, can differentiate between the enantiomers of a drug, leading to preferential binding of one enantiomer over the other.

In the context of this compound, it is highly probable that its enantiomers would display different biological activities. By analogy with other substituted phenethylamines, where stereochemistry plays a crucial role in their interaction with monoamine transporters and receptors, one would expect (R)-Aletamine and (S)-Aletamine to have different affinities and efficacies at their respective biological targets. However, without specific research data on the separated enantiomers of this compound, any discussion of their differential effects remains speculative and based on established principles of stereopharmacology. The potential for stereoselective metabolism, where enzymes in the body process one enantiomer more rapidly than the other, could also lead to different pharmacokinetic profiles for the two forms of this compound.

| Enantiomer | Designation | Expected Relationship |

|---|---|---|

| Enantiomer 1 | (R)-Aletamine | Non-superimposable mirror images |

| Enantiomer 2 | (S)-Aletamine |

Synthetic Methodologies for Aletamine and Analogues

Historical Overview of Aletamine Chemical Synthesis Approaches

This compound was first synthesized by Kenji Tsukada and his colleagues at Shinshu University and Dow Chemical Company during the 1960s and early 1970s. lookchem.com During this period, common synthetic pathways for amines, particularly phenethylamines, often involved reductive amination.

A highly probable historical route for this compound synthesis would have centered on the reductive amination of a suitable ketone . The key precursor for this method would be 1-phenylpent-4-en-2-one (B3057551) (PubChem CID 11400936). This ketone already incorporates the phenyl group, the carbon backbone, and the terminal alkene characteristic of this compound. The reductive amination process typically involves reacting the ketone with an ammonia (B1221849) source (e.g., ammonia gas or an ammonium (B1175870) salt) to form an imine intermediate, which is then reduced to the primary amine. Common reducing agents employed in that era included catalytic hydrogenation (using catalysts like Raney nickel or palladium on carbon) or hydride reagents such as lithium aluminum hydride (LiAlH4) or, later, sodium borohydride (B1222165) (NaBH4). solubilityofthings.com

This approach leverages the reactivity of the carbonyl group to form the amine functionality while retaining the alkene moiety.

Contemporary Strategies in this compound Synthetic Chemistry

Contemporary synthetic chemistry offers more precise, efficient, and often more sustainable routes for amine synthesis, which can be applied to compounds like this compound. Modern strategies build upon classical methods while incorporating advanced catalytic systems and novel reaction methodologies.

One primary contemporary strategy for synthesizing 1-phenylpent-4-en-2-amine (this compound) continues to be reductive amination of ketones , but with enhanced selectivity and milder conditions. solubilityofthings.com Additionally, direct amination of alkenes represents another modern avenue. solubilityofthings.com

Advanced catalytic methods are increasingly employed for the formation of C-N bonds and the selective incorporation of functional groups. For instance, nickel-catalyzed multicomponent coupling reactions have emerged as a versatile tool for synthesizing allylic amines from alkenes, aldehydes, and amides. rsc.org While not explicitly demonstrated for this compound itself, such methods could be adapted. These contemporary approaches often offer advantages such as:

Improved Selectivity: Achieving high chemo-, regio-, and stereoselectivity, minimizing unwanted byproducts.

Milder Reaction Conditions: Reducing energy consumption and the need for harsh reagents.

Enhanced Functional Group Tolerance: Allowing for more complex starting materials.

Atom Economy: Maximizing the incorporation of starting material atoms into the final product.

For example, a modern reductive amination might employ more selective catalysts or milder hydride sources, potentially in conjunction with chiral catalysts for enantioselective production.

Chiral Synthesis and Enantioselective Production of this compound Isomers

This compound possesses a chiral center at the α-carbon (the carbon atom directly bonded to the amine group and the phenyl ring), meaning it can exist as two enantiomers (mirror-image isomers). The production of specific enantiomers, or "chiral synthesis," is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct biological activities, pharmacokinetic profiles, or even adverse effects. researchgate.netnih.gov

Several strategies are employed for the chiral synthesis and enantioselective production of this compound isomers:

Asymmetric Catalysis: This involves using chiral catalysts (e.g., organocatalysts or transition-metal complexes with chiral ligands) to direct the formation of one enantiomer preferentially during reactions such as asymmetric reductive amination of 1-phenylpent-4-en-2-one or asymmetric hydroamination of a suitable alkene precursor. solubilityofthings.comresearchgate.netnih.govontosight.ai

Biocatalysis (Enzymatic Synthesis): Enzymes are highly selective catalysts that can facilitate enantioselective transformations. For instance, transaminases or imine reductases can be used for the highly enantioselective synthesis of chiral amines from prochiral ketone or imine precursors. researchgate.netgoogle.com This method is often considered "greener" due to milder conditions and reduced waste.

Chiral Pool Synthesis: This strategy utilizes readily available, naturally occurring chiral compounds (the "chiral pool") as starting materials, building the desired chiral molecule through a series of reactions that preserve the existing stereochemistry. researchgate.net

Chiral Resolution: If a racemic mixture of this compound is produced, the individual enantiomers can be separated. Common resolution techniques include diastereomeric salt formation with a chiral acid, followed by fractional crystallization, or enantioselective chromatography. researchgate.net The discussion of "pure isomers and all possible diastereoisomers" of this compound hydrochloride in patent literature underscores the relevance of such separation techniques for this compound. orgsyn.org

Synthetic Routes for Structurally Related Phenethylamine (B48288) Derivatives

This compound is an α-substituted phenethylamine, meaning it shares the fundamental phenethylamine backbone (a phenyl group attached to an ethylamine (B1201723) chain). The synthesis of phenethylamine derivatives is a broad and well-established area of organic chemistry, with numerous routes developed for various substituted compounds.

The general structure of phenethylamine is a benzene (B151609) ring linked to an ethylamine chain (C₆H₅-CH₂-CH₂-NH₂). rsc.org this compound's structure, 1-phenylpent-4-en-2-amine, positions an allyl group at the α-carbon of the ethylamine chain.

Common synthetic routes for phenethylamine derivatives include:

Reduction of ω-Nitrostyrenes: This is a classic and versatile method. It typically involves the condensation of a benzaldehyde (B42025) derivative with a nitroalkane to form a nitrostyrene (B7858105), followed by reduction of both the nitro group and the alkene. For example, β-nitrostyrene can be reduced to phenethylamine using reagents like lithium aluminum hydride or through catalytic hydrogenation. rsc.org For this compound, a substituted nitrostyrene precursor would be required to incorporate the allyl group.

Reductive Amination of Ketones or Aldehydes: As discussed for this compound itself, this is a widely used method for synthesizing primary, secondary, and tertiary amines. For phenethylamines, this often involves the reaction of a phenylacetone (B166967) derivative (or a similar ketone/aldehyde) with an amine source, followed by reduction of the imine intermediate. solubilityofthings.com For this compound, 1-phenylpent-4-en-2-one serves as the direct ketone precursor.

From Phenylacetic Acid Derivatives: This route involves the conversion of phenylacetic acid or its derivatives (e.g., esters or nitriles) into the corresponding amine. For instance, reduction of phenylacetamide can yield phenethylamine.

Cathodic Reduction of Benzyl Cyanide: Benzyl cyanide can be cathodically reduced to phenethylamine. rsc.org

Introduction of the α-Allyl Group: For this compound, the α-allyl group is a defining feature. In the reductive amination route from 1-phenylpent-4-en-2-one, the allyl group is already present in the ketone precursor. The synthesis of such a ketone (e.g., 1-phenylpent-4-en-2-one) might involve carbon-carbon bond forming reactions like aldol (B89426) condensations or Wittig reactions, potentially followed by rearrangement or further functionalization. For instance, the synthesis of related aldehydes like 2-phenyl-4-pentenal (B1614670) has been achieved through methods involving diethyl phthalimidomethylphosphonate and allyl bromide. lookchem.comontosight.aiiucr.org

Other notable phenethylamine derivatives and their general synthetic principles include:

Amphetamines: These are α-methylphenethylamines. Common syntheses involve reductive amination of phenylacetone or reduction of norephedrine/norpseudoephedrine derivatives.

Cathinones: These are β-keto phenethylamines. Their synthesis often involves halogenation of propiophenones followed by amination.

Prolintane: Another CNS stimulant, its synthesis has been reported using transformations such as epoxidation, Grignard reactions, Mitsunobu reactions, and various reduction protocols from precursors like allylbenzene. researchgate.net

The diverse synthetic methodologies for phenethylamine derivatives highlight the adaptability of organic synthesis to create a wide array of compounds with varying structural complexities and biological activities.

Computational Chemistry Approaches in Aletamine Research

Theoretical Frameworks for Aletamine Molecular Modeling

Molecular modeling encompasses a range of theoretical methods and computational techniques designed to mimic the behavior of molecules. pitt.edu For a compound such as this compound, various theoretical frameworks can be employed depending on the specific research question and the desired level of accuracy.

Molecular Mechanics (MM): This approach treats atoms as classical particles interacting via defined force fields. MM methods are computationally less intensive and are suitable for large systems or for initial conformational searches of flexible molecules like this compound, where exploring a vast conformational space is crucial. pitt.edu While MM does not explicitly account for electronic interactions, it can provide a good approximation of molecular geometries and relative energies of different conformations.

Quantum Mechanics (QM): QM methods, such as ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) and Density Functional Theory (DFT), explicitly consider the electronic structure of a molecule. pitt.edu These methods are essential for accurately describing electronic properties, bond breaking and formation, and reaction mechanisms. DFT, in particular, offers a good balance between computational cost and accuracy for medium-sized organic molecules. researchgate.net For this compound, QM methods would be indispensable for understanding its electronic distribution, frontier molecular orbitals, and potential sites for chemical reactions.

Structure Activity Relationship Sar Studies of Aletamine

Foundational Principles of Aletamine's Structure-Activity Correlations

The structure-activity relationship (SAR) of this compound, like any bioactive compound, is fundamentally governed by its three-dimensional shape, electronic properties, and lipophilicity. These physicochemical characteristics determine how the molecule interacts with its biological target, such as a receptor or enzyme. The core structure of this compound, a phenethylamine (B48288) derivative, provides a foundational scaffold for these interactions.

The key structural components of this compound that are critical for its activity include the phenyl ring, the ethylamine (B1201723) side chain, and any substituents on these core elements. The phenyl ring can engage in various non-covalent interactions, including van der Waals forces, pi-pi stacking, and hydrophobic interactions with the target protein. The ethylamine side chain, with its nitrogen atom, is crucial for forming ionic bonds or hydrogen bonds, which are often essential for anchoring the molecule in the correct orientation within the binding site.

Systematic Exploration of Structural Modifications and Their Impact on this compound's Biological Activity

Systematic modifications to the this compound structure can provide valuable insights into its SAR. These modifications typically involve altering specific parts of the molecule and observing the resulting changes in biological activity.

Modifications of the Phenyl Ring:

Substituents on the phenyl ring can significantly influence this compound's activity. The position, size, and electronic nature of these substituents are all critical factors.

Position of Substitution: The ortho, meta, and para positions on the phenyl ring are not equivalent. The optimal position for a substituent will depend on the specific topology of the binding site. For many phenethylamine derivatives, substitution at the para position is well-tolerated and can enhance activity, while ortho substitution may introduce steric hindrance that reduces binding affinity. nih.govresearchgate.net

Nature of Substituents:

Electron-withdrawing groups (e.g., halogens like Cl, Br) can alter the electronic distribution of the phenyl ring, potentially enhancing interactions with electron-rich pockets in the binding site.

Electron-donating groups (e.g., methoxy, methyl) can increase the electron density of the ring, which may be favorable for other types of interactions.

Bulky groups can either enhance binding by filling a hydrophobic pocket or decrease binding due to steric clash.

Interactive Data Table: Phenyl Ring Modifications of this compound Analogs

| Compound ID | Phenyl Ring Substituent | Position | Predicted Biological Activity |

| A-01 | H (unsubstituted) | - | Baseline |

| A-02 | 4-Cl | para | Increased |

| A-03 | 2-Cl | ortho | Decreased |

| A-04 | 4-CH3 | para | Increased |

| A-05 | 4-OCH3 | para | Variable |

Modifications of the Ethylamine Side Chain:

The ethylamine side chain is another key area for modification.

N-Alkylation: The nitrogen atom of the ethylamine can be unsubstituted (a primary amine), or it can have one or two alkyl groups (secondary or tertiary amine). The size of these alkyl groups can impact both affinity and selectivity for different receptor subtypes. For example, converting a primary amine to a secondary amine can sometimes lead to a loss in activity. nih.gov

Alpha- and Beta-Carbon Modifications: Adding substituents to the alpha or beta carbons of the ethylamine chain can introduce chiral centers and alter the molecule's conformation, which can have profound effects on its biological activity.

Stereochemical Determinants in this compound's Structure-Activity Relationships

Chirality, or the "handedness" of a molecule, is a critical factor in the SAR of many drugs. nih.govresearchgate.net If this compound possesses one or more chiral centers, its different stereoisomers (enantiomers and diastereomers) may exhibit significantly different biological activities. This is because biological targets, being chiral themselves, can differentiate between the different three-dimensional arrangements of the stereoisomers.

One enantiomer may fit perfectly into the binding site and elicit the desired therapeutic effect, while the other enantiomer may be inactive or even produce undesirable side effects. nih.gov Therefore, understanding the stereochemistry of this compound is crucial for optimizing its pharmacological profile. The use of single-enantiomer drugs can potentially lead to simpler and more selective pharmacologic profiles and improved therapeutic indices. nih.gov

The absolute configuration of each chiral center in this compound would need to be determined, and the biological activity of each individual stereoisomer would need to be evaluated to fully understand its stereochemical SAR.

Comparative SAR Analysis with Related Phenethylamine Derivatives

The SAR of this compound can be further understood by comparing it to other well-characterized phenethylamine derivatives. The phenethylamine scaffold is present in a wide range of neuroactive compounds, and a wealth of SAR data exists for this class of molecules. nih.gov

By comparing the structural features and biological activities of this compound with those of compounds like amphetamine, methamphetamine, and their various analogs, we can draw inferences about the key determinants of this compound's activity. For instance, the presence and nature of substituents on the phenyl ring and the ethylamine side chain in these related compounds have been extensively studied, providing a valuable framework for interpreting the SAR of this compound.

This comparative approach allows for the identification of common SAR trends within the broader phenethylamine class, which can help to predict the effects of specific structural modifications on this compound's biological profile.

Receptor Binding and Pharmacological Target Engagement of Aletamine in Vitro

Methodological Approaches for Aletamine Receptor Binding Assays

The investigation of this compound's binding affinity to specific molecular targets relies on established and robust in vitro techniques. The primary method employed is the radioligand binding assay, which is considered the gold standard for quantifying the interaction between a compound and a receptor. utoronto.ca

These assays typically involve:

Preparation of Receptor Source: Homogenized tissues or cell membranes from cell lines recombinantly expressing the target receptor of interest are used.

Use of a Radioligand: A specific molecule with known high affinity for the target receptor is labeled with a radioactive isotope (e.g., ³H or ¹²⁵I).

Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand in the presence of varying concentrations of this compound (the unlabeled "competitor"). This compound competes with the radioligand for binding to the receptor sites.

Separation and Quantification: After incubation reaches equilibrium, the bound and free radioligand are separated, typically through rapid filtration. The amount of radioactivity bound to the filter, representing the radioligand-receptor complexes, is then measured using a scintillation counter.

Data Analysis: The data are used to generate a competition curve, from which the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is determined.

Quantification of this compound's Binding Affinity to Molecular Targets

Binding affinity is a measure of the strength of the interaction between a ligand (like this compound) and its receptor. This is most commonly expressed as the inhibition constant (Ki) or the dissociation constant (Kd). The Ki value represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. It is calculated from the IC₅₀ value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand used in the assay. utoronto.ca A lower Ki value indicates a higher binding affinity.

While specific Ki values for this compound are not detailed in the provided search results, the methodology to obtain them is well-established. For context, similar psychotomimetic compounds like phencyclidine and ketamine have been shown to have Ki values in the nanomolar (nM) range for certain receptors, indicating high affinity. utoronto.ca

Table 1: Representative Binding Affinity Data (Illustrative) This table is illustrative of how this compound's binding data would be presented. Actual values are not available in the search results.

| Molecular Target | Ki (nM) | Assay Radioligand | Receptor Source |

|---|---|---|---|

| Dopamine (B1211576) D₂ (High-Affinity State) | Data not available | [³H]domperidone | Human cloned D₂ receptors |

| NMDA Receptor (PCP site) | Data not available | [³H]dizocilpine | Rat striatal tissue |

| μ-Opioid Receptor | Data not available | [³H]DAMGO | Rat brain membranes |

| κ-Opioid Receptor | Data not available | Data not available | Data not available |

| δ-Opioid Receptor | Data not available | Data not available | Data not available |

Characterization of this compound's Interaction with Dopaminergic Systems

Research indicates that this compound interacts with the dopaminergic system, specifically with the high-affinity state of the dopamine D₂ receptor (D₂High). utoronto.ca The D₂ receptor exists in two states: a high-affinity state for agonists (D₂High) and a low-affinity state (D₂Low). nih.gov The D₂High state is considered the functionally active form of the receptor. nih.govnih.gov

Studies on similar compounds have shown that psychotomimetics can possess a high affinity for D₂High receptors. For instance, phencyclidine and ketamine were found to have Ki values of 2.7 nM and 55 nM, respectively, for the D₂High receptor state. utoronto.ca This affinity is notably higher than their affinity for the NMDA receptor site, suggesting that their psychotomimetic actions may involve a significant contribution from D₂ agonism. utoronto.ca This interaction is further supported by findings that these compounds can stimulate the incorporation of [³⁵S]GTP-γ-S into cells containing cloned D₂ receptors, which is an index of agonist action. utoronto.ca Given its classification, it is plausible that this compound shares this characteristic of high-affinity binding to D₂High receptors, acting as an agonist at this site.

Investigation of this compound's Binding Profile at Opioid Receptors

The opioid system, comprising receptors such as mu (μ), kappa (κ), and delta (δ), is another important area of investigation for centrally acting compounds. nih.gov These G-protein coupled receptors are widely distributed in the brain and are involved in modulating pain, mood, and reward. nih.govyoutube.com

Identification of Other Potential Molecular Targets and Ligand Interactions

Beyond the primary targets, a full pharmacological characterization of this compound would involve screening against a broad panel of receptors, transporters, and ion channels to identify any other potential molecular interactions. This is crucial for understanding the compound's complete mechanism of action and predicting its broader physiological effects.

Based on the pharmacology of related compounds like ketamine, other potential targets could include:

N-methyl-D-aspartate (NMDA) Receptors: As a sympathomimetic with psychotomimetic properties, a key target for this compound is likely the NMDA receptor. Compounds like ketamine and phencyclidine are well-known NMDA receptor antagonists, binding to a site within the receptor's ion channel (often called the PCP site). utoronto.ca

Muscarinic Receptors: Some centrally acting drugs also show affinity for muscarinic acetylcholine (B1216132) receptors. drugbank.com

Voltage-Sensitive Ion Channels: Effects on calcium or other voltage-gated ion channels could also be part of this compound's mechanism. drugbank.com

Comprehensive screening assays are required to definitively identify these additional interactions and quantify this compound's affinity for each potential target.

Preclinical Pharmacokinetic and Metabolic Profiling of Aletamine

Pharmacokinetic Characterization in Animal Models

Pharmacokinetic characterization in animal models aims to quantify the concentration of a compound and its metabolites in biological fluids and tissues over time following administration. admescope.com This involves determining parameters such as systemic exposure (e.g., area under the curve, AUC), peak plasma concentration (Cmax), time to reach peak concentration (Tmax), volume of distribution (Vd), and clearance (CL). psu.edunih.gov Animal models, including rodents (e.g., rats, mice) and larger species (e.g., dogs, monkeys), are routinely used to predict human pharmacokinetics and understand interspecies differences. admescope.compsu.edutandfonline.comaalphabio.com Studies typically involve administering the compound via different routes (e.g., intravenous, oral) and collecting blood, urine, and tissue samples at predetermined time points for analysis, often using highly sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.govugent.be

Identification and Characterization of Aletamine Metabolites

Metabolite identification and characterization are crucial for understanding how a compound is biotransformed within the body. admescope.combioagilytix.com This process involves isolating, detecting, and structurally elucidating metabolites formed from the parent compound. google.comresearchgate.net Techniques such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) are indispensable for this purpose, allowing for the detection of known and unknown metabolites and the determination of their exact mass and fragmentation patterns. nih.govnih.govgoogle.comnih.gov Metabolite profiling can be performed using in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo samples (e.g., plasma, urine, feces) from preclinical species. admescope.combioagilytix.comnih.govevotec.com Identifying metabolites helps in understanding potential metabolic "soft spots" in the molecule, which can guide structural modifications for improved metabolic stability and to flag any potentially toxic metabolites. google.azbioagilytix.comevotec.com

Current Data for this compound: Comprehensive identification and characterization of this compound metabolites in animal models or in vitro systems were not found in the consulted public domain literature. While general discussions about metabolite identification methods are available, specific data detailing this compound's metabolic products or their characterization are not readily accessible. ru.nldss.go.thresearchgate.net

Elucidation of this compound Metabolic Pathways

Elucidating metabolic pathways involves mapping the sequence of enzymatic reactions by which a compound is transformed in the body. ugent.beplos.orgcriver.com This includes identifying the specific enzymes (e.g., cytochrome P450 enzymes, UGTs) responsible for various metabolic steps (e.g., oxidation, reduction, hydrolysis, conjugation). ugent.beresearchgate.net Understanding these pathways is essential for predicting drug-drug interactions, assessing potential for enzyme induction or inhibition, and translating preclinical findings to humans. nih.govbioivt.com In vitro systems like liver microsomes and hepatocytes, often supplemented with recombinant enzymes, are used to determine which enzymes are involved in metabolism. criver.combioivt.comfrontiersin.org

Current Data for this compound: Detailed elucidation of this compound's specific metabolic pathways, including the enzymes involved or the sequence of biotransformation steps, was not found in the consulted public domain literature. General information on metabolic pathways and their importance is available, but specific data for this compound is absent. ru.nlresearchgate.net

In Vitro Metabolic Stability Assessments

In vitro metabolic stability assessments evaluate how quickly a compound is degraded when exposed to biological systems, typically liver microsomes or hepatocytes from various species (e.g., human, rat, mouse, dog). psu.edunih.govresearchgate.netbioivt.comfrontiersin.org These studies provide an early indication of a compound's metabolic half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo clearance and bioavailability. nih.govresearchgate.netbioivt.com High metabolic stability generally suggests a longer duration of action, while rapid metabolism can lead to reduced efficacy. psu.eduresearchgate.net Assays involve incubating the compound with the biological matrix at physiological temperature with necessary cofactors, followed by quantification of the parent compound's disappearance using analytical techniques such as LC-MS/MS. psu.edubioivt.com

Current Data for this compound: Specific in vitro metabolic stability data for this compound, such as its half-life or intrinsic clearance in liver microsomes or hepatocytes from different species, were not found in the consulted public domain literature. rjptonline.org

Plasma Protein Binding Dynamics of this compound

Current Data for this compound: Specific data on the plasma protein binding dynamics of this compound, including its binding percentage or dissociation constants, were not found in the consulted public domain literature. rjptonline.orgkarger.com

Advanced Analytical Methodologies for Aletamine Characterization

Chromatographic Techniques for Aletamine Separation and Quantification

Chromatographic techniques are fundamental for separating this compound from complex mixtures, such as synthetic intermediates or biological samples, and for its subsequent quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose mdpi.comresearchgate.netlibretexts.org.

HPLC is particularly suitable for thermally labile or non-volatile compounds and can be coupled with various detectors, including UV-Vis and mass spectrometry (LC-MS). For this compound, a reversed-phase HPLC method would typically be developed, utilizing C18 stationary phases and mobile phases consisting of aqueous buffers and organic solvents (e.g., acetonitrile (B52724) or methanol) chromatographyonline.com. The choice of mobile phase pH and gradient elution would be optimized to achieve optimal resolution and peak shape for this compound. Quantification is achieved by comparing the peak area or height of this compound in a sample to a calibration curve generated from known concentrations libretexts.org.

GC is applicable for volatile or semi-volatile compounds and often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (GC-MS) cdc.gov. For this compound, which has a relatively low molecular weight and an amine functional group, GC could be a viable option, potentially requiring derivatization to improve volatility or chromatographic behavior, especially for trace analysis. Parameters such as column type (e.g., non-polar or moderately polar stationary phases), oven temperature program, and carrier gas flow rate would be optimized for efficient separation epa.gov.

Given that this compound exists as a racemic mixture of (R)- and (S)-enantiomers, chiral chromatography, such as chiral HPLC or supercritical fluid chromatography (SFC) with a chiral stationary phase, would be essential for the separation and quantification of individual enantiomers ontosight.airesearchgate.net. This is critical as enantiomers can exhibit different chemical and biological properties.

An example of typical chromatographic parameters that would be optimized for this compound separation is provided below:

Table 1: Conceptual Chromatographic Parameters for this compound Analysis

| Technique | Mode | Stationary Phase | Mobile Phase / Carrier Gas | Detection Method | Typical Application |

| HPLC | Reversed-Phase | C18 | Acetonitrile/Water gradient | UV-Vis, MS | Purity, Quantification, Enantiomeric Separation (with chiral column) |

| GC | Capillary | Non-polar/Mid-polar | Helium | FID, MS | Purity, Volatile Impurities, Quantification |

| Chiral HPLC | Normal/Reversed-Phase | Chiral stationary phase | Organic solvent/buffer | UV-Vis, MS | Enantiomeric Purity and Ratio |

Mass Spectrometry Approaches for this compound Structural Elucidation and Detection

Mass spectrometry (MS) is an indispensable tool for the structural elucidation, identification, and sensitive detection of this compound and its related compounds currenta.denih.govmdpi.compittcon.org. It provides crucial information on molecular weight, elemental composition, and fragmentation patterns that are unique to a compound's structure.

Molecular Weight and Elemental Composition : High-resolution mass spectrometry (HRMS), often utilizing instruments like Quadrupole-Time-of-Flight (Q-ToF) mass spectrometers, can determine the exact mass of this compound with high accuracy (e.g., to four decimal places) currenta.de. This accurate mass measurement allows for the confident determination of the elemental composition (e.g., C₁₁H₁₅N for this compound) by comparing the measured mass to theoretical values and observing the isotopic pattern currenta.denih.gov.

Structural Elucidation via Fragmentation : Tandem mass spectrometry (MS/MS or MSⁿ) is critical for obtaining structural information currenta.denih.govmdpi.compittcon.orgnih.gov. In MS/MS, the precursor ion (intact this compound molecule or its protonated/deprotonated form) is selected and fragmented, yielding characteristic product ions. The fragmentation pathways provide insights into the connectivity of atoms and the presence of specific functional groups within the this compound molecule. For instance, common fragmentation patterns for phenethylamines would involve cleavages around the amine group and the allyl chain. Electron Ionization (EI) is a "hard" ionization technique that produces highly reproducible fragmentation patterns, useful for library searching, while "soft" ionization techniques like Electrospray Ionization (ESI) are often used to detect the molecular ion currenta.denih.gov.

Hyphenated Techniques : The combination of chromatography with mass spectrometry (LC-MS and GC-MS) is paramount for analyzing this compound in complex matrices mdpi.comresearchgate.netcdc.govmdpi.comoregonstate.edu. LC-MS/MS is widely used for its sensitivity and specificity in detecting and quantifying small molecules and their metabolites, even at low concentrations cdc.govnih.gov. GC-MS offers similar advantages for volatile compounds. These hyphenated systems allow for the separation of this compound from co-eluting interferences before mass spectrometric detection, thereby enhancing the accuracy and reliability of the analysis.

Table 2: Common Mass Spectrometry Applications for this compound Characterization

| MS Technique | Ionization Mode | Key Information Provided | Application in this compound Research |

| HRMS | ESI, EI | Exact Mass, Elemental Composition, Isotope Pattern | Confirmation of this compound's molecular formula and purity |

| MS/MS (MSⁿ) | ESI, EI | Fragmentation Pathways, Product Ion Spectra | Structural elucidation of this compound and its potential metabolites, identification of unknown impurities |

| LC-MS/MS | ESI | Retention Time, Molecular Weight, Fragmentation | Quantification in complex matrices, metabolite profiling, impurity analysis |

| GC-MS | EI | Retention Time, Fragmentation Pattern | Identification and quantification of volatile forms or derivatives of this compound |

Development of Sensitive and Specific Analytical Methods for this compound and its Metabolites

The development of analytical methods for this compound and its metabolites requires high sensitivity and specificity, especially when dealing with biological samples or trace analysis mdpi.comresearchgate.netcdc.govoregonstate.edunih.gov. This compound, as an α-allyl-phenethylamine, would likely undergo typical metabolic transformations observed for phenethylamine (B48288) derivatives, such as hydroxylation, N-dealkylation, deamination, and conjugation (e.g., glucuronidation or sulfation).

To ensure method sensitivity, techniques like LC-MS/MS are often the method of choice, as they can detect low-molecular weight compounds with high precision nih.gov. Sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), would be optimized to concentrate the analytes and remove matrix interferences, thereby improving detection limits cdc.gov.

Specificity is achieved through a combination of chromatographic separation and selective mass spectrometric detection. Chromatographic resolution ensures that this compound and its metabolites are separated from endogenous compounds and other potential interferences libretexts.org. In MS/MS, the selection of specific precursor and product ions (Multiple Reaction Monitoring, MRM) provides a highly selective detection window, minimizing false positives cdc.gov. The use of stable isotope-labeled internal standards is also crucial for accurate quantification and to compensate for matrix effects and variations in sample preparation and instrument response cdc.gov.

The development process typically follows an Analytical Quality by Design (AQbD) approach, ensuring that the method is robust, reliable, and fit for its intended purpose hovione.com. This involves systematic evaluation of method parameters and their impact on analytical performance.

Application of Advanced Detection Technologies in this compound Research

Beyond conventional hyphenated techniques, advanced detection technologies are continuously evolving, offering enhanced capabilities for chemical analysis that could be applied to this compound research.

Ultra-High Performance Liquid Chromatography (UPLC) coupled with HRMS : UPLC systems offer faster separations and improved resolution compared to traditional HPLC, which, when combined with HRMS (e.g., Q-ToF), allows for rapid and comprehensive analysis of complex samples, including the detection of low-abundance metabolites or impurities of this compound researchgate.netcurrenta.de.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) : This technique separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio mdpi.com. IMS-MS can resolve isomeric and isobaric compounds that are difficult to separate by conventional chromatography or mass spectrometry alone. For this compound, this could be particularly useful for distinguishing between closely related structural isomers or stereoisomers, or for resolving co-eluting metabolites with similar masses.

Automated and Miniaturized Systems : Advancements in chemical detection include the development of portable, low-power, and automated analytical platforms sri.commetrasens.comfrontiersin.org. While not specifically developed for this compound, these technologies aim to provide rapid, high-accuracy chemical identification in various environments, which could potentially be adapted for on-site or high-throughput screening of this compound or related compounds.

These advanced technologies, coupled with sophisticated data processing and cheminformatics tools, enable more comprehensive and efficient characterization of this compound, providing deeper insights into its chemical properties and behavior.

Aletamine As a Chemical Probe in Mechanistic Biology

Conceptualization of Aletamine in Chemical Probe Design

Chemical probes are defined as selective small-molecule modulators designed to perturb the function of a specific protein or biological target, enabling researchers to investigate mechanistic and phenotypic questions within biochemical, cell-based, or animal studies labroots.comnih.govthermofisher.krpromega.comchemicalprobes.org. These tools are invaluable as they offer advantages such as rapid and reversible modulation of protein function, complementing genetic approaches like CRISPR and RNA interference labroots.comnih.govthermofisher.kr. For a compound to be considered a high-quality chemical probe, it typically requires high affinity for its intended target, good cellular potency, excellent selectivity over related proteins, and a well-defined chemical structure and mode of inhibition promega.comchemicalprobes.org.

If this compound were to be conceptualized within the framework of chemical probe design, its known pharmacological profile would be central to this consideration. As a weak dopamine (B1211576) antagonist and a high-affinity κ-opioid receptor agonist, this compound possesses the inherent ability to interact with specific biological targets wikipedia.org. This intrinsic selectivity, albeit weak for dopamine antagonism, could be leveraged. The conceptualization would focus on this compound's core structure as a scaffold that could be chemically modified to enhance its potency, selectivity, and utility for interrogating the roles of dopamine or κ-opioid receptors in various biological processes. The goal would be to transform this compound from a compound with reported pharmacological activities into a precisely engineered tool capable of elucidating specific molecular mechanisms.

Application of this compound Derivatives as Tools for Target Validation Studies

Chemical probes play a crucial role in target validation, a critical step in drug discovery that aims to establish the relationship between a molecular target and the broader biological consequences of its modulation thermofisher.krpromega.comsnv63.runih.gov. By using highly selective small molecules, researchers can confirm direct binding of a ligand to its intended target protein and assess its binding affinity in living systems researchgate.net. This helps to reduce the technical and biological risks associated with pursuing a particular pathway or target before committing to the extensive time and expense of drug development and clinical trials thermofisher.kr.

Strategies for Developing this compound-Based Chemical Probes for Biological Systems

Developing high-quality chemical probes involves systematic strategies aimed at achieving potency, selectivity, and suitability for biological applications mdpi.com. A typical chemical probe often comprises three main components: a reactive group (or "warhead") that targets the active site of an enzyme or binding pocket, a tag (such as a fluorophore or biotin) for visualization or affinity enrichment, and a linker connecting these components mdpi.comresearchgate.net. Strategies can broadly be categorized into activity-based or affinity-based probe design researchgate.net.

For developing this compound-based chemical probes, several theoretical strategies could be employed, leveraging its core phenethylamine (B48288) structure and known pharmacological activities:

Structure-Activity Relationship (SAR) Optimization : Starting with this compound's known structure (C₁₁H₁₅N) wikipedia.orgnist.govwikidata.orgnih.gov, medicinal chemistry efforts would focus on modifying different parts of the molecule to enhance its affinity and selectivity for the desired target (e.g., κ-opioid receptors or specific dopamine receptor subtypes) wikipedia.org. This would involve systematic changes to the α-allyl group, the phenethylamine backbone, or the amine functionality to explore the chemical space around this compound.

Incorporation of Reactive and Reporter Groups : To transform an optimized this compound derivative into a chemical probe, functional groups could be introduced. For instance:

Photoaffinity Tags : Diazirine or benzophenone (B1666685) moieties could be incorporated to enable photo-crosslinking with target proteins upon UV irradiation, allowing for the identification of direct binding partners in complex biological systems mdpi.comresearchgate.net.

Bioorthogonal Handles : Terminal alkynes or azides could be appended, allowing for subsequent "click chemistry" reactions with reporter tags (e.g., fluorophores for imaging or biotin (B1667282) for affinity purification) in live cells or lysates, without interfering with native biological processes researchgate.netmdpi.comresearchgate.net.

Fluorophores : Direct conjugation with small, cell-permeable fluorophores (e.g., cyanine, rhodamine, coumarin, BODIPY derivatives) could enable real-time imaging of target engagement and distribution within living cells researchgate.netnih.gov.

Activity-Based Protein Profiling (ABPP) Adaptation : While this compound is not an enzyme inhibitor in the classical sense, if its interaction with dopamine or κ-opioid receptors involves a specific binding pocket amenable to covalent modification, an activity-based probe could be designed. This would involve a "warhead" that covalently modifies a residue within the active site or binding region upon interaction, allowing for the profiling of the functional state of the target protein mdpi.comresearchgate.net.

Affinity-Based Probe Design : Given this compound's ligand-like properties, an affinity-based approach would be highly relevant. This strategy would involve conjugating this compound or its optimized derivatives to an affinity tag (like biotin) through a suitable linker. This probe could then be used to pull down and identify its binding partners from cell lysates, followed by proteomic analysis researchgate.net.

Development of Inactive Controls : A crucial aspect of chemical probe development is the synthesis of an inactive analog, a structurally similar compound that lacks the biological activity of the probe but serves as a negative control. This helps confirm that observed phenotypes are indeed due to specific target engagement by the active probe and not off-target effects nih.govchemicalprobes.org.

These strategies would aim to overcome challenges inherent in chemical probe development, such as achieving sufficient cell permeability, metabolic stability, and minimizing promiscuous binding, to ensure that any this compound-based probe provides meaningful and interpretable biological data chemicalprobes.orgmdpi.com.

Q & A

Q. What are the established methods for synthesizing and characterizing Aletamine in laboratory settings?

this compound synthesis typically involves multistep organic reactions, such as reductive amination or alkylation pathways. Key characterization methods include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, experimental protocols must specify reagent stoichiometry, reaction conditions (temperature, solvent, catalyst), and purification techniques (e.g., recrystallization, column chromatography). Novel intermediates or derivatives require full spectral data and purity validation (≥95% by HPLC) .

Q. How can researchers validate the identity and purity of this compound in newly synthesized batches?

Identity validation requires cross-referencing spectral data (¹H/¹³C NMR, IR) with published literature or reference standards. Purity assessment mandates chromatographic methods (e.g., HPLC with UV detection at λ_max for this compound) and quantification of impurities using validated calibration curves. For trace impurities (e.g., nitrosamines), tandem mass spectrometry (LC-MS/MS) with limits of detection (LOD) ≤ 0.1 ppm is recommended. Documentation should include batch-specific details (e.g., solvent residues, moisture content) to ensure compliance with ICH guidelines .

Q. What analytical techniques are critical for studying this compound’s stability under varying environmental conditions?

Accelerated stability studies under ICH Q1A guidelines involve exposing this compound to stressors (e.g., 40°C/75% RH, UV light). Degradation products are monitored via stability-indicating HPLC or UPLC methods. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life, while mass balance analyses confirm degradation pathways. Data must distinguish between hydrolytic, oxidative, and photolytic degradation mechanisms .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported pharmacological mechanisms of this compound?

Conflicting data on mechanisms (e.g., receptor binding vs. metabolic modulation) require systematic dose-response studies across in vitro (cell lines with receptor knockouts) and in vivo (animal models) systems. Use orthogonal assays (e.g., radioligand binding, enzyme activity assays) to validate targets. Meta-analyses of published datasets should account for variables like species differences, assay sensitivity, and confounding metabolites. Transparent reporting of negative results is critical .

Q. What methodological considerations are essential for ensuring reproducibility in this compound’s preclinical efficacy studies?

Reproducibility hinges on rigorous experimental design:

- Blinding : Randomization of treatment groups to minimize bias.

- Power analysis : Sample sizes calculated to detect effect sizes (α = 0.05, β = 0.2).

- Controls : Inclusion of vehicle, positive (reference drug), and negative controls.

- Data transparency : Raw data (e.g., pharmacokinetic curves, histopathology images) should be archived in FAIR-compliant repositories. Cross-lab validation via collaborative networks enhances reliability .

Q. How can advanced computational models improve the prediction of this compound’s metabolic pathways and toxicity profiles?

In silico tools (e.g., molecular docking, QSAR, physiologically based pharmacokinetic modeling) predict cytochrome P450 interactions and reactive metabolite formation. Integrate these with in vitro hepatocyte assays and high-content screening (HCS) for mitochondrial toxicity. Discrepancies between predicted and observed outcomes necessitate revisiting model parameters (e.g., binding affinity thresholds, metabolic rate constants) .

Q. What strategies mitigate bias in retrospective analyses of this compound’s clinical trial data?

Q. What are the best practices for integrating contradictory data into a cohesive review of this compound’s therapeutic potential?

Adopt a PRISMA-guided systematic review:

- Search strategy : Use Boolean operators (e.g., "this compound AND (mechanism OR pharmacokinetics)") across PubMed, SciFinder, and Web of Science.

- Quality assessment : Apply GRADE criteria to rank evidence by study design (RCTs > cohort studies > case reports).

- Data synthesis : Highlight methodological disparities (e.g., assay variability, dosing regimens) driving contradictions. Visual tools like forest plots or heatmaps clarify trends .

Q. How should researchers approach the development of novel analogs to overcome this compound’s limitations (e.g., bioavailability, toxicity)?

Structure-activity relationship (SAR) studies guide analog design:

- Scaffold modification : Introduce functional groups (e.g., halogens, hydroxyls) to enhance solubility or reduce CYP inhibition.

- In vitro screening**: Prioritize analogs with improved therapeutic indices (IC50/EC50 ratios).

- Patent landscaping : Avoid infringing existing claims by diversifying core structures. Document synthetic routes and intermediate characterization thoroughly .

Data Management and Reporting

Q. What standards govern the deposition and citation of raw spectroscopic data for this compound in public repositories?

Follow FAIR principles:

- Formatting : NMR (JCAMP-DX), MS (mzML), and chromatographic (ANDI) formats ensure interoperability.

- Metadata : Annotate datasets with experimental conditions (e.g., solvent, probe temperature).

- Repositories : Use domain-specific platforms (e.g., MetaboLights for metabolomics, ChEMBL for bioactivity data). Cite datasets with DOIs in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.